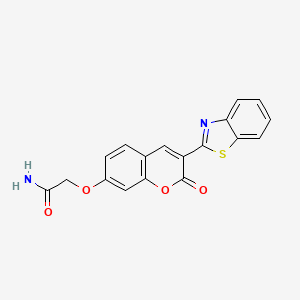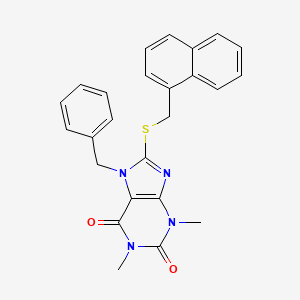
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring This is followed by the cyclization of the intermediate with a chromenone derivative under specific conditions
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis. These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and chromenone moieties can bind to active sites, inhibiting the function of the target protein. This inhibition can disrupt cellular processes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one
- 2-(1,3-Benzothiazol-2-yl)benzoic acid
Uniqueness
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide is unique due to its combined benzothiazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C18H12N2O4S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C18H12N2O4S/c19-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-20-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H2,19,21) |
InChI-Schlüssel |
SFBNQHCUSOEWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)N)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B11980689.png)


![N-(4-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11980707.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980711.png)
![3-cyclopropyl-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980712.png)


![N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide](/img/structure/B11980723.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980727.png)
![Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11980729.png)

![methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980758.png)
